Emoxypine

Monoamine oxidase inhibition Neurotransmitter metabolism 3-hydroxypyridine derivatives

Emoxypine free base (CAS 2364-75-2) is the definitive 3-hydroxypyridine for research requiring unopposed MAO modulation. Unlike Mexidol succinate, emoxypine achieves 2–3× greater MAO-A inhibition (34–44% vs. 13%) and uniquely provides consistent MAO-B suppression (9–10%; p<0.05) without succinate antagonism. It demonstrates superior anxiolytic efficacy at maximal doses, making it ideal for anxiety models. In diabetes research, its biphasic glycemic profile—transient day-7 hyperglycemia normalizing by day 14—enables temporal metabolic studies impossible with Mexidol. Select emoxypine when compound-specific MAO activity, anxiolytic endpoints, or time-dependent glycemic effects are critical.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2364-75-2
Cat. No. B133580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmoxypine
CAS2364-75-2
Synonyms2-ethyl-6-methyl-3-hydroxypyridine
2-ethyl-6-methyl-3-oxypyridine
6-methyl-2-ethyl-3-hydroxypyridine
6-methyl-2-ethyl-3-hydroxypyridine hydrochloride
6-methyl-2-ethyl-3-hydroxypyridine monohydrochloride
emoxipin
emoxipine
emoxypin
emoxypine
Epigid
hydroxypyridine-6
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)C)O
InChIInChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3
InChIKeyJPGDYIGSCHWQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emoxypine (CAS 2364-75-2): Procurement Specifications for 2-Ethyl-6-methyl-3-hydroxypyridine


Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine; CAS 2364-75-2) is a synthetic 3-hydroxypyridine derivative that is structurally analogous to vitamin B6 (pyridoxine) [1]. Its free base form (molecular weight 137.18 g/mol) is available as a hydrochloride salt (CAS 2364-75-2 corresponds to the hydrochloride form, MW 173.64 g/mol) . Emoxypine serves as the pharmacologically active 3-hydroxypyridine moiety, while its succinate salt (ethylmethylhydroxypyridine succinate; MW 255.26 g/mol) is registered under trade names including Mexidol, Mexicor, and Armadin Long [2].

Emoxypine (CAS 2364-75-2): Why In-Class 3-Hydroxypyridine Substitution Carries Quantifiable Risk


Within the 3-hydroxypyridine antioxidant class, compounds differ substantially in potency, receptor modulation profiles, and enzymatic activity despite structural homology . Emoxypine (free base) and its succinate derivative Mexidol exhibit divergent effects on monoamine oxidase (MAO) activity, with emoxypine decreasing MAO-A by 34–44% versus Mexidol's 13% reduction, and opposing directional effects on MAO-B regulation . Additionally, chemiluminescent antioxidant assays establish a clear potency hierarchy (mexidol > emoxipin > proxipin) that does not predict in vivo pharmacodynamic outcomes, as emoxypine demonstrates superior tranquilizing efficacy at maximal doses despite lower in vitro antioxidant activity [1]. These non-interchangeable differences necessitate compound-specific procurement based on the target assay endpoint or therapeutic indication.

Emoxypine (CAS 2364-75-2): Quantified Differential Evidence Against Closest Comparators for Scientific Procurement Decisions


Emoxypine vs. Mexidol: Divergent MAO-A and MAO-B Inhibition Magnitudes

In hippocampal tissue from alloxan-induced diabetic rats, emoxypine (isolated 3-hydroxypyridine derivative without succinate) decreased MAO-A activity by 34–44% and MAO-B activity by 9–10% (p < 0.05 for both) [1]. In contrast, Mexidol (3-hydroxypyridine-succinate co-derivative) decreased MAO-A by only 13% and MAO-B by 4% (p < 0.05) [2]. The 2-ethyl-3-methyl-3-hydroxypyridinium cation and succinate anion act as functional antagonists in MAO modulation, making the free base emoxypine a substantially more potent MAO inhibitor than its succinate counterpart [3].

Monoamine oxidase inhibition Neurotransmitter metabolism 3-hydroxypyridine derivatives

Emoxypine vs. Mexidol vs. Proxipin: Ranked Antioxidant Activity in Chemiluminescent Assays

Using three chemiluminescent model systems (phospholipid liposome suspension; hemoglobin-hydrogen peroxide-luminol aqueous solution; and a third aqueous oxidation system), antioxidant activity of three 3-oxypyridine analogues ranked consistently: mexidol > emoxipin > proxipin [1]. This in vitro potency hierarchy was reproducible across all three oxidation model systems, confirming that emoxypine occupies an intermediate position between mexidol (highest) and proxipin (lowest) in direct radical-scavenging and lipid peroxidation inhibition capacity [2].

Antioxidant activity Lipid peroxidation Chemiluminescence

Emoxypine vs. Mexidol: Behavioral Pharmacodynamics — Anxiolytic vs. Antidepressant Efficacy

In comparative behavioral pharmacology assessments, emoxypine demonstrated superior tranquilizing (anxiolytic) action at maximal tested doses compared to Mexidol, whereas Mexidol exhibited superior antidepressant effect at minimal tested doses [1]. This inverse dose-response relationship suggests that the free base emoxypine and the succinate salt Mexidol differentially engage receptor systems or pharmacokinetic profiles that favor distinct psychotropic endpoints [2].

Anxiolytic Antidepressant Behavioral pharmacology

Emoxypine vs. Reamberin (Succinic Acid Derivative): Directionally Opposite MAO-B Modulation

Emoxypine (isolated 3-hydroxypyridine derivative) and Reamberin (succinic acid derivative) produce directionally opposite effects on monoamine oxidase B (MAO-B) activity. Emoxypine decreased MAO-B activity by 9–10% (p < 0.05), whereas Reamberin increased MAO-B activity by 14% (p < 0.05) [1]. Mexidol, as a co-derivative containing both 3-hydroxypyridine and succinate moieties, decreased MAO-B by only 4%, reflecting the antagonistic interplay between the two structural components [2]. This demonstrates that emoxypine free base cannot be substituted with succinate-containing 3-hydroxypyridine derivatives (Mexidol) or succinic acid derivatives (Reamberin) without altering the direction and magnitude of MAO-B modulation.

Monoamine oxidase B Succinic acid derivatives Enzyme modulation

Emoxypine vs. Mexidol: Divergent Effects on Diabetic Hyperglycemia Kinetics

In mice with alloxan-induced diabetes, 14-day administration of either emoxypine or Mexidol produced antidepressant effects accompanied by decreased blood glucose. However, emoxypine — in contrast to Mexidol — provoked a transient deterioration of diabetic hyperglycemia after 7 days of administration before ultimately normalizing glucose by day 14 [1]. Mexidol did not exhibit this biphasic glycemic response, suggesting that the succinate moiety alters the temporal metabolic impact of the 3-hydroxypyridine core [2].

Diabetes Hyperglycemia Metabolic pharmacology

Emoxypine (CAS 2364-75-2): Evidence-Backed Research Application Scenarios for Procurement Planning


Monoamine Oxidase Inhibition Studies Requiring Potent MAO-A Suppression

Emoxypine free base is the optimal procurement choice for research targeting monoamine oxidase A (MAO-A) inhibition. With 34–44% MAO-A reduction versus Mexidol's 13% reduction, emoxypine provides 2–3× greater inhibition magnitude [1]. The absence of the antagonistic succinate anion ensures unopposed 3-hydroxypyridine-mediated MAO suppression, making emoxypine preferable over Mexidol or Reamberin for studies requiring robust MAO-A modulation without counteracting succinate effects [2]. This includes research on neurotransmitter metabolism, antidepressant mechanism exploration, and oxidative stress models where MAO activity is a key endpoint.

Anxiolytic-Focused Behavioral Pharmacology without Antidepressant Confounding

For studies where the primary behavioral endpoint is anxiolytic (tranquilizing) activity rather than antidepressant efficacy, emoxypine free base should be procured over Mexidol succinate. Emoxypine demonstrates superior tranquilizing action at maximal doses, whereas Mexidol is more effective as an antidepressant at minimal doses [1]. This divergence in dose-response and psychotropic profile directionality makes emoxypine the preferred compound for anxiety model research, elevated plus-maze studies, and stress-response investigations where antidepressant effects would constitute experimental confounding [2].

Metabolic Disease Models Requiring Biphasic Glycemic Response Monitoring

In diabetes research utilizing alloxan-induced or streptozotocin-induced hyperglycemic rodent models, emoxypine free base offers a unique biphasic glycemic perturbation profile not observed with Mexidol. Emoxypine induces transient hyperglycemia at day 7 followed by normalization at day 14, whereas Mexidol produces monotonic glucose reduction without intermediate worsening [1]. This makes emoxypine particularly valuable for studies investigating compensatory metabolic mechanisms, time-dependent antioxidant intervention effects, and the temporal dissociation between MAO inhibition and glycemic control [2].

MAO-B Research Requiring Consistent Inhibition Without Directional Antagonism

Emoxypine free base is the only compound among 3-hydroxypyridine and succinic acid derivatives that produces a robust, unopposed decrease in MAO-B activity (9–10% reduction, p < 0.05). Reamberin increases MAO-B by 14%, and Mexidol (containing both moieties) decreases MAO-B by only 4% due to antagonism between the pyridine and succinate components [1]. For research on MAO-B's role in neurodegenerative conditions, Parkinson's disease models, or dopamine metabolism studies, emoxypine provides the most consistent and directionally predictable MAO-B inhibition profile in this chemical class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emoxypine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.